molecular formula C19H21N3O5 B2524791 methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate CAS No. 941029-44-3

methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate

Cat. No.: B2524791
CAS No.: 941029-44-3
M. Wt: 371.393
InChI Key: VLMYMOTUFYTAQW-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate is a useful research compound. Its molecular formula is C19H21N3O5 and its molecular weight is 371.393. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other indole derivatives, which are known to possess various biological activities .

Biochemical Pathways

Indole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Properties

IUPAC Name

methyl 4-[2,5-dioxo-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-26-18(24)12-6-4-11(5-7-12)16-15-14(20-19(25)21-16)10-22(17(15)23)9-13-3-2-8-27-13/h4-7,13,16H,2-3,8-10H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMYMOTUFYTAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4CCCO4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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